4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a cyclopentane ring fused to an indole core, with a methyl group attached at the fourth position. Its unique structure makes it a valuable scaffold in synthetic chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under microwave irradiation to expedite the process, resulting in high yields and minimal by-products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fischer indolisation–N-alkylation approach is scalable and can be adapted for larger-scale synthesis. The availability of starting materials like cyclopentanone, phenylhydrazine hydrochloride, and iodomethane makes this method feasible for industrial applications.
Types of Reactions:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Dehydration: Acid catalysts such as sulfuric acid or methanesulfonic acid.
Major Products:
Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Dehydration: Dimeric derivatives of 3-alkyl (aryl)-4-methyl-1,4-dihydrocyclopenta[b]indole.
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is primarily related to its interaction with biological targets such as serotonin receptors and transporters. The indole core mimics the structure of serotonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including mood regulation and neurotransmission .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the fourth position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Features a methyl group at the seventh position instead of the fourth.
3-Alkyl-1,4-dihydrocyclopenta[b]indole: Formed through dehydration reactions and has different substitution patterns.
Uniqueness: 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole’s unique structure, with a methyl group at the fourth position, distinguishes it from other similar compounds. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52751-31-2 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
JEECPIREMILUTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
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